molecular formula C14H15NO3 B3079632 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid CAS No. 1071914-76-5

3-formyl-1-isobutyl-1H-indole-4-carboxylic acid

Cat. No.: B3079632
CAS No.: 1071914-76-5
M. Wt: 245.27 g/mol
InChI Key: HRRNWZCAOFUVDE-UHFFFAOYSA-N
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Description

3-Formyl-1-isobutyl-1H-indole-4-carboxylic acid is a functionalized indole derivative designed for research applications . This compound features two distinct reactive sites—a formyl group and a carboxylic acid—on its fused indole ring system, making it a valuable and versatile building block in organic synthesis and medicinal chemistry research . Indole derivatives are recognized as privileged structures in drug discovery due to their widespread presence in biologically active molecules and natural products . They are known to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antifungal activities . The specific substitution pattern on this indole core, including the isobutyl group, is typical in the design of compounds for pharmaceutical and agrochemical screening . Researchers can utilize this bifunctional compound to construct more complex molecular architectures, such as fused heterocyclic systems, via multicomponent reactions or cyclization strategies . Its primary research value lies in its application as a key synthetic intermediate for the development of novel potentially bioactive molecules and for the synthesis of compound libraries in high-throughput screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-formyl-1-(2-methylpropyl)indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9(2)6-15-7-10(8-16)13-11(14(17)18)4-3-5-12(13)15/h3-5,7-9H,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRNWZCAOFUVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C2=C(C=CC=C21)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071914-76-5
Record name 3-formyl-1-(2-methylpropyl)-1H-indole-4-carboxylic acid
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Chemical Reactions Analysis

3-Formyl-1-isobutyl-1H-indole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group can lead to the formation of a carboxylic acid, while reduction can yield an alcohol .

Scientific Research Applications

Methyl 3-formyl-1-isobutyl-indole-4-carboxylate is a chemical compound with the molecular formula C15H17NO3C_{15}H_{17}NO_3 and a CAS number of 1040631-41-1. It features an indole ring, a bicyclic structure with a benzene ring fused to a pyrrole ring, a formyl group (-CHO) at the 3-position, an isobutyl group at the 1-position of the indole system, and a carboxylate group at the 4-position. This unique structure gives it potential biological activities and applications in medicinal chemistry and pharmacology.

Potential Applications

Methyl 3-formyl-1-isobutyl-indole-4-carboxylate has several potential applications:

  • Pharmaceutical Development It may serve as a lead compound in drug discovery for antimicrobial or anticancer agents due to its biological activity.
  • Agrochemicals It can be explored for use in developing new pesticides or herbicides.
  • Materials Science It can be used in the synthesis of novel materials with specific properties.

The exploration of these applications could lead to significant advancements in both medicinal and agricultural fields.

Interactions With Biological Targets

Interaction studies suggest that methyl 3-formyl-1-isobutyl-indole-4-carboxylate interacts with specific enzymes or receptors, potentially modulating their activity. These interactions are crucial for understanding its pharmacodynamics and pharmacokinetics. Further research is required to fully elucidate its mechanisms of action and therapeutic potential.

Structural Similarity

Methyl 3-formyl-1-isobutyl-indole-4-carboxylate shares structural similarities with other indole derivatives.

Compound NameStructure CharacteristicsUnique Features
Methyl 3-formyl-1H-indole-4-carboxylateIndole structure with a formyl and carboxylic acid groupLacks isobutyl substituent; simpler structure
Methyl 7-Bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylateSimilar indole framework but with bromine substitutionIncorporates bromine, affecting reactivity
3-formyl-1-isobutylindole-4-carboxylic acidIndole structure without methyl esterContains free carboxylic acid; different solubility

Comparison with Similar Compounds

Core Heterocycle Variations

  • Indole vs. Indazole Derivatives: 3-Formyl-1-isobutyl-1H-indole-4-carboxylic acid (indole core) differs from Isobutyl 1-pentyl-1H-indazole-3-carboxylate (indazole core; ) in the heterocyclic nitrogen arrangement. This difference may influence binding affinity in biological targets (e.g., synthetic cannabinoid receptors) .

Substituent Position and Functional Groups

  • Carboxylic Acid Position: Compared to 3-formyl-1H-indole-2-carboxylic acid (), the carboxylic acid group at position 4 in the target compound may alter steric and electronic interactions during synthesis. For example, in thiazolidinone formation (via condensation with 2-aminothiazol-4(5H)-one), the position of the carboxylic acid could affect reaction yields or product stability .
  • N1 Substituents: The isobutyl group at N1 in the target compound contrasts with unsubstituted (e.g., 3-formyl-1H-indole-4-carboxylic acid, ) or esterified derivatives (e.g., 3-formyl-1H-indole-4-carboxylic acid methyl ester, ).

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents UV λmax (nm) Synthesis Conditions
This compound C14H15NO3 245.28 N1: isobutyl; C3: formyl; C4: COOH Not reported Likely similar to (AcOH reflux)
Isobutyl 1-pentyl-1H-indazole-3-carboxylate () C17H24N2O2 288.4 N1: pentyl; C3: COO-isobutyl 301 Supplied as solution (no synthesis details)
3-Formyl-1H-indole-2-carboxylic acid () C10H7NO3 189.17 C3: formyl; C2: COOH Not reported AcOH, NaOAc, reflux

Key Observations :

  • The indazole derivative () exhibits a higher molecular weight (288.4 vs. 245.28) and redshifted UV absorption (301 nm), likely due to extended conjugation from the ester group.
  • Substituent position (C2 vs. C4 carboxylic acid) significantly impacts molecular weight and steric demands.

Biological Activity

3-Formyl-1-isobutyl-1H-indole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H15NO3C_{14}H_{15}NO_3 and a molecular weight of approximately 245.27 g/mol. Its structural features include both formyl (-CHO) and carboxylic acid (-COOH) groups, which may enhance its biological activity through various biochemical interactions.

Indole Derivatives : The indole core of this compound is known to interact with multiple biological targets, influencing several cellular pathways. Indoles are metabolites derived from tryptophan metabolism, often produced by intestinal microorganisms, which can modulate immune responses and cellular functions.

Biological Activities :

  • Anticancer Activity : Indole derivatives exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including HeLa and MCF-7 cells .
  • Antimicrobial Properties : The compound has demonstrated broad-spectrum antimicrobial activity, which is common among indole derivatives. This includes efficacy against bacteria and fungi, potentially due to their ability to disrupt microbial cell membranes.
  • Anti-inflammatory Effects : Research indicates that indole derivatives can modulate inflammatory pathways, providing therapeutic potential in conditions characterized by chronic inflammation .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and related compounds:

Study Biological Activity IC50 Value (µM) Cell Line
Study 1Anticancer0.72 (HeLa)HeLa
Study 2AntimicrobialVarious Bacteria
Study 3Anti-inflammatoryMacrophages

Case Study: Anticancer Activity

In a recent study, a series of indole derivatives were synthesized and tested for Plk1 inhibition, a target implicated in cancer cell division. Notably, compounds structurally similar to this compound exhibited IC50 values ranging from 0.41 to 0.13 µM against Plk1, indicating potent inhibitory activity .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of indole derivatives, revealing that compounds with formyl and carboxylic acid functionalities demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria. The presence of these functional groups likely enhances their interaction with bacterial cell walls.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving 3-formyl-indole derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with isobutyl halides in acetic acid and sodium acetate (0.01 mol) for 2.5–3 hours yields structurally similar indole derivatives . Purification involves recrystallization from acetic acid or DMF/acetic acid mixtures. Researchers should monitor reaction progress via TLC and confirm purity via HPLC (>98%) .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard. For instance, single-crystal X-ray studies (mean C–C bond deviation: 0.002 Å, R factor: 0.046) validate indole derivatives’ structures . Complementary techniques include NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) and high-resolution mass spectrometry (HRMS). Computational tools like SHELX refine crystallographic data .

Q. What are the solubility and storage recommendations for this compound?

  • Methodological Answer : The compound is typically stored at room temperature (RT) in anhydrous conditions. For experimental use, prepare stock solutions in DMSO or acetonitrile (10 mM). UV/Vis spectroscopy (λmax ~301 nm) aids in concentration calibration. Avoid aqueous buffers unless solubility is confirmed via sonication .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

  • Methodological Answer : Yields depend on substituent reactivity and reaction conditions. For thiazole-indole hybrids (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl] derivatives), increasing equivalents of sodium acetate (2.0 equiv) and extended reflux times (5 hours) improve cyclization efficiency . Kinetic studies using LC-MS can identify rate-limiting steps.

Q. How should researchers resolve discrepancies in spectral data (e.g., NMR, MS) for novel derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism or impurities. Repeat analyses with deuterated solvents (e.g., DMSO-d6) and compare against computational predictions (DFT-based NMR chemical shifts). For mass spectrometry, employ tandem MS/MS to distinguish fragmentation patterns of isobaric species .

Q. What strategies are effective for crystallizing this compound derivatives?

  • Methodological Answer : Slow evaporation from DMF/acetic acid (1:1 v/v) at 4°C promotes single-crystal growth. For stubborn cases, use seeding with analogous indole crystals. SHELXL software refines twinned or high-resolution data, while PLATON checks for missed symmetry .

Q. How can computational methods enhance reaction mechanism studies for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for formyl-group reactions. Pair experimental IR spectra with computed vibrational frequencies to validate intermediates. MD simulations predict solvent effects on reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-formyl-1-isobutyl-1H-indole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-formyl-1-isobutyl-1H-indole-4-carboxylic acid

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